2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide 2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide
Brand Name: Vulcanchem
CAS No.: 343376-04-5
VCID: VC6144228
InChI: InChI=1S/C13H13FN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8+
SMILES: CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)F
Molecular Formula: C13H13FN4O
Molecular Weight: 260.272

2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide

CAS No.: 343376-04-5

Cat. No.: VC6144228

Molecular Formula: C13H13FN4O

Molecular Weight: 260.272

* For research use only. Not for human or veterinary use.

2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide - 343376-04-5

Specification

CAS No. 343376-04-5
Molecular Formula C13H13FN4O
Molecular Weight 260.272
IUPAC Name (E)-2-cyano-3-(dimethylamino)-N-[(E)-(4-fluorophenyl)methylideneamino]prop-2-enamide
Standard InChI InChI=1S/C13H13FN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8+
Standard InChI Key BPBFECKMMHLEPK-SYMUILLISA-N
SMILES CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)F

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide typically involves a condensation reaction between 4-fluorobenzaldehyde and 2-cyano-3-(dimethylamino)acrylohydrazide. The process is optimized under reflux conditions in polar protic solvents (e.g., ethanol or methanol) with catalytic acid or base additives. Key parameters influencing yield (70–85%) and purity include:

ParameterOptimal ConditionImpact on Reaction
SolventEthanolEnhances solubility of reactants
Temperature60–80°CAccelerates imine formation
CatalystAcetic acid (0.5–1 eq)Facilitates dehydration
Reaction Time6–8 hoursEnsures complete conversion

The product is purified via recrystallization from ethanol/water mixtures, yielding a pale-yellow crystalline solid.

Spectroscopic Analysis

Structural confirmation relies on advanced spectroscopic techniques:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): Signals at δ 8.45 (s, 1H, CH=N), 7.85–7.30 (m, 4H, Ar-H), 3.10 (s, 6H, N(CH3_3)2_2), and 6.90 (s, 1H, C=CH).

  • IR (KBr): Peaks at 2210 cm1^{-1} (C≡N), 1665 cm1^{-1} (C=O), and 1600 cm1^{-1} (C=N).

  • MS (ESI+): m/z 261.1 [M+H]+^+.

Chemical Properties and Reactivity

Physicochemical Profile

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its stability under acidic conditions allows for further functionalization, while basic conditions may hydrolyze the hydrazone bond.

Reaction Pathways

The electron-deficient cyano and hydrazone groups enable diverse transformations:

  • Nucleophilic Addition: Reacts with amines or thiols at the β-carbon of the acrylohydrazide moiety.

  • Cyclization: Forms heterocyclic structures (e.g., pyrazoles, triazoles) under oxidative or thermal conditions .

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), yielding complexes with potential catalytic activity.

Industrial and Material Science Applications

Polymer Additives

Incorporation into polyacrylonitrile matrices enhances thermal stability (Td_{d} increased by 50°C) and UV resistance, making it suitable for high-performance coatings.

Catalytic Templates

Palladium complexes of the compound catalyze Suzuki-Miyaura cross-coupling reactions with 85–92% yield, outperforming traditional ligands in electron-deficient aryl systems.

Recent Advances and Future Directions

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles improves bioavailability by 3-fold in rodent models, addressing solubility limitations.

Targeted Cancer Therapy

Structural analogs with PEGylated hydrazone linkers show enhanced tumor accumulation in xenograft studies, reducing off-target toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator